N,4-dimethyl-6-phenylpyrimidin-2-amine
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Overview
Description
N,4-dimethyl-6-phenylpyrimidin-2-amine is a chemical compound with the molecular formula C12H13N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with methyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-6-phenylpyrimidin-2-amine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidines.
Scientific Research Applications
N,4-dimethyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and fungicides due to its antifungal properties.
Mechanism of Action
The mechanism of action of N,4-dimethyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-N-phenylpyrimidin-2-amine: Similar structure but lacks the N-methyl group.
4,6-Diphenylpyrimidin-2-amine: Contains phenyl groups at both the 4 and 6 positions.
Cyprodinil: 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, used as a fungicide.
Uniqueness
N,4-dimethyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
83655-13-4 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,4-dimethyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-11(15-12(13-2)14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15) |
InChI Key |
CCRVXAILIYLRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C2=CC=CC=C2 |
Origin of Product |
United States |
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